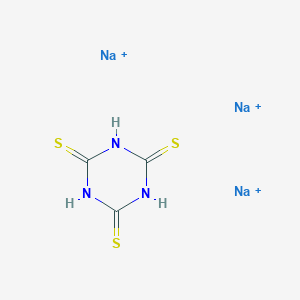

Trisodium 1,3,5-triazinane-2,4,6-trithione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

51887-10-6 |

|---|---|

Molecular Formula |

C3H3N3Na3S3+3 |

Molecular Weight |

246.2 g/mol |

IUPAC Name |

trisodium;1,3,5-triazinane-2,4,6-trithione |

InChI |

InChI=1S/C3H3N3S3.3Na/c7-1-4-2(8)6-3(9)5-1;;;/h(H3,4,5,6,7,8,9);;;/q;3*+1 |

InChI Key |

NYVOYAFUSJONHU-UHFFFAOYSA-N |

Canonical SMILES |

C1(=S)NC(=S)NC(=S)N1.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Trimercapto-s-triazine trisodium salt chemical structure and molecular weight

An In-depth Technical Guide on Trimercapto-s-triazine Trisodium Salt

Introduction

Trimercapto-s-triazine trisodium salt (TMT-Na3) is a chemical compound with significant utility across various industrial and scientific domains. While it is most widely recognized for its exceptional efficacy as a heavy metal precipitating agent in environmental remediation, its unique chemical architecture presents a compelling platform for exploration in fields like drug development.[1][2] This guide offers a comprehensive technical overview of TMT-Na3, delving into its fundamental chemical properties, mechanisms of action, and practical applications, grounded in established scientific principles and field-proven methodologies.

PART 1: Core Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical characteristics is foundational to its effective application. This section details the essential properties of Trimercapto-s-triazine trisodium salt.

Chemical Structure and Molecular Weight

Trimercapto-s-triazine trisodium salt, systematically named trisodium 1,3,5-triazine-2,4,6-trithiolate, is an organic sulfur compound built upon a stable s-triazine ring.[1][3][4] This heterocyclic ring consists of alternating carbon and nitrogen atoms. Each of the three carbon atoms is bonded to a sulfur atom, which exists in its deprotonated thiolate (S⁻) form. These three negatively charged thiolate groups are ionically bonded to three sodium ions (Na⁺).[5]

The anhydrous form has the following properties:

TMT-Na3 is also commonly available as a nonahydrate (Na₃S₃C₃N₃·9H₂O), which is a white powder.[8][9] The hydrated form is used in various commercial products.[8][9][10]

Caption: Chemical structure of Trimercapto-s-triazine trisodium salt.

Physicochemical Data

The compound's utility, particularly in aqueous systems, is dictated by its physical properties. It is typically supplied as a colorless to light yellow aqueous solution (commonly 15%) or as a white to light yellow crystalline powder.[1][11]

Table 1: Physicochemical Properties of Trimercapto-s-triazine Trisodium Salt

| Property | Value | Source(s) |

| CAS Number | 17766-26-6 | [1][3][11] |

| Appearance | Colorless to light yellow liquid/powder | [1][11] |

| Melting Point | 82-84 °C | [1][6][12] |

| Solubility in Water | High (346.15 g/L at 22°C) | [1] |

| pH | Typically >10 (for solutions) | [1] |

PART 2: Mechanism of Action and Key Applications

The functionality of TMT-Na3 is intrinsically linked to the high nucleophilicity of its three sulfur atoms. This reactivity underpins its primary application in heavy metal sequestration and offers avenues for its use in more specialized fields.

Heavy Metal Precipitation: A Self-Validating Protocol

The principal application of TMT-Na3 is the removal of heavy metal ions from aqueous solutions, such as industrial wastewater and flue gas scrubber effluents.[2][13][14] Its effectiveness extends to a wide range of monovalent and divalent heavy metals, including mercury, cadmium, copper, lead, silver, nickel, and tin.[10][11][14]

Causality of Mechanism: The process is a precipitation reaction. In solution, TMT-Na3 dissociates, making the [C₃N₃S₃]³⁻ anion available. The three thiolate groups on this anion act as strong ligands that readily form highly stable, insoluble coordination complexes (metal-thiolates) with soft heavy metal ions.[13] These robust precipitates can be easily separated from the liquid phase through standard filtration or sedimentation techniques.[13][14]

This precipitation is effective across a broad pH range, a significant advantage over conventional hydroxide precipitation, which is often inhibited by the presence of complexing agents in wastewater.[14]

Trustworthiness through Self-Validation: The efficacy of this process is inherently self-validating. A successful application is defined by the reduction of heavy metal concentration in the treated water. This can be precisely and reliably quantified using standard analytical techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). The protocol's success is not based on subjective observation but on measurable, reproducible data.

Caption: Logical workflow of heavy metal precipitation using TMT-Na3.

Applications in Drug Development and Synthesis

While less common, the TMT-Na3 structure holds potential for pharmaceutical applications.

-

Catalyst Removal: In complex organic syntheses, particularly in the production of active pharmaceutical ingredients (APIs), transition metal catalysts (e.g., Palladium) are often used. TMT-Na3 can be employed to effectively scavenge and remove residual catalyst traces from the final product, which is a critical purification step.[15][16]

-

Scaffold for Medicinal Chemistry: The s-triazine core is a well-known scaffold in medicinal chemistry. The three reactive thiol groups on the TMT molecule offer versatile handles for synthetic modification, allowing for the attachment of various pharmacophores to develop novel, multifunctional drug candidates.[17]

PART 3: Experimental Workflow and Data Presentation

This section provides a detailed, step-by-step methodology for a key experiment: evaluating the efficiency of TMT-Na3 for heavy metal removal from a contaminated water sample.

Protocol: Jar Test for Determining Optimal TMT-Na3 Dosage

Objective: To determine the minimum effective dose of a 15% TMT-Na3 solution required to reduce the concentration of a target heavy metal (e.g., Cu²⁺) in a simulated wastewater sample to below a specified regulatory limit.

Materials:

-

Standard Jar Testing Apparatus

-

1 L Beakers (6)

-

Simulated wastewater (e.g., 100 mg/L Cu²⁺ from CuSO₄)

-

15% (w/w) TMT-Na3 aqueous solution

-

pH meter, 0.1 M H₂SO₄, 0.1 M NaOH

-

0.45 µm Syringe Filters

-

ICP-MS or AAS for copper analysis

Methodology:

-

Preparation:

-

Fill six 1 L beakers with 800 mL of the simulated wastewater each.

-

Place the beakers in the jar testing apparatus.

-

Measure and record the initial pH and Cu²⁺ concentration of the wastewater.

-

Adjust the pH of the water in each beaker to a target range (e.g., pH 8.0-8.5) using 0.1 M H₂SO₄ or 0.1 M NaOH. This choice is causal; precipitation efficiency is often optimal in a neutral to slightly alkaline range.[14]

-

-

TMT-Na3 Dosing:

-

Create a dosage range for the six beakers. This should bracket the theoretical stoichiometric requirement. For example: 0 mL, 0.5 mL, 1.0 mL, 1.5 mL, 2.0 mL, and 2.5 mL of 15% TMT-Na3 solution. Beaker 1 (0 mL) serves as the control.

-

Simultaneously dose each beaker with its respective volume of TMT-Na3 solution.

-

-

Flocculation and Settling:

-

Immediately begin a Rapid Mix phase (e.g., 200 RPM for 2 minutes). This ensures complete and uniform distribution of the precipitant.

-

Reduce the speed for a Slow Mix phase (e.g., 40 RPM for 20 minutes). This promotes the formation of larger, denser flocs (the precipitate).

-

Stop mixing and allow the precipitate to Settle for 30 minutes.

-

-

Analysis:

-

Carefully extract a 50 mL aliquot of the supernatant from the top of each beaker.

-

Filter each aliquot through a 0.45 µm syringe filter to remove any suspended solids.

-

Analyze the filtrate from each beaker for residual Cu²⁺ concentration using ICP-MS or AAS.

-

Data Presentation and Interpretation

The quantitative results from the jar test should be summarized in a clear, structured table to facilitate comparison and determination of the optimal dosage.

Table 2: Example Jar Test Results for Copper Removal

| Beaker No. | TMT-Na3 Dosage (mL) | Initial [Cu²⁺] (mg/L) | Final [Cu²⁺] (mg/L) | % Removal |

| 1 (Control) | 0.0 | 100.0 | 98.5 | 1.5% |

| 2 | 0.5 | 100.0 | 45.2 | 54.8% |

| 3 | 1.0 | 100.0 | 10.1 | 89.9% |

| 4 | 1.5 | 100.0 | 0.8 | 99.2% |

| 5 | 2.0 | 100.0 | <0.1 | >99.9% |

| 6 | 2.5 | 100.0 | <0.1 | >99.9% |

From this example data, a dosage of 2.0 mL appears to be the optimal choice, as it achieves the desired removal with diminishing returns at higher concentrations.

Conclusion and Authoritative Grounding

Trimercapto-s-triazine trisodium salt is a robust and highly effective chemical tool. Its well-understood mechanism of action in heavy metal precipitation provides a reliable and verifiable method for environmental remediation.[2][13][14] Furthermore, its stable chemical scaffold and reactive functional groups present fertile ground for innovation in the synthesis of novel compounds for pharmaceutical and other advanced applications.[15][16][17] The protocols and data presented herein are designed to provide researchers and drug development professionals with a solid, scientifically-grounded framework for utilizing this versatile compound.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 1). 1,3,5-Triazine-2,4,6-Trithiol Trisodium Salt Solution: Properties and Applications.

- Sinobio Chemistry. (2025, July 9). Trimercaptotriazine Sodium Salt Makes Heavy Metal Removal Easy.

- Google Patents. (n.d.). CA2720885A1 - Method for producing the trisodium salt of 2,4,6-trimercapto-s-triazine.

- PINPOOLS. (n.d.). Trimercaptotriazine sodium salt solution.

- IMPAG Schweiz. (2021, October 25). Heavy metal precipitation.

-

OSTI.GOV. (1997, February 28). Structure and powder diffraction pattern of 2,4,6-Trimercapto-s-triazine, trisodium salt (Na{sub 3}S{sub 3}C{sub 3}N{sub 3}{center_dot}9H{sub 2}O). Retrieved from [Link]

-

ResearchGate. (n.d.). The structure of (a) trimercapto-s-triazine trisodium (Na3C3N3S3) and.... Retrieved from [Link]

-

Cambridge University Press & Assessment. (2013, January 10). Structure and powder diffraction pattern of 2,4,6-Trimercapto-s-triazine, trisodium salt (Na3S3C3N3·9H2O). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Highly Effective Heavy Metal Scavenger: Understanding Trimercapto-s-Triazine for Water Treatment. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemistry and stability of precipitates from aqueous solutions of 2,4,6-trimercaptotriazine, trisodium salt, nonahydrate (TMT-55) and mercury (II) chloride. Retrieved from [Link]

- Kingsfield Inc. (n.d.). Trimercapto S Triazine—Na3T™.

-

Ataman Kimya. (n.d.). TMT (TRIMERCAPTOTRIAZINE SODIUM SALT 15% - SOLUTION). Retrieved from [Link]

-

ResearchGate. (n.d.). Transition metal complexes of 2,4,6-trimercapto-1,3,5-triazine (TMT): Potential precursors to nanoparticulate metal sulfides. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. Retrieved from [Link]

- Sinobio Chemistry. (2024, May 11). What Is Trimercaptotriazine Sodium Salt(TMT-55)?.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 1,3,5-Triazine-2,4,6-trithiol 15 water, light yellow 17766-26-6 [sigmaaldrich.com]

- 4. Trimercapto-s-triazine | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. pinpools.com [pinpools.com]

- 7. 1,3,5-Triazine-2,4,6-trithiol trisodium salt solution | CAS 17766-26-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. Structure and powder diffraction pattern of 2,4,6-Trimercapto-s-triazine, trisodium salt (Na{sub 3}S{sub 3}C{sub 3}N{sub 3}{center_dot}9H{sub 2}O) (Journal Article) | OSTI.GOV [osti.gov]

- 9. Structure and powder diffraction pattern of 2,4,6-Trimercapto-s-triazine, trisodium salt (Na3S3C3N3·9H2O) | Powder Diffraction | Cambridge Core [cambridge.org]

- 10. What Is Trimercaptotriazine Sodium Salt(TMT-55)? - Sinobio Chemistry [sinobiochemistry.com]

- 11. Trimercapto S Triazine—Na3T™ [kingsfieldinc.com]

- 12. 1,3,5-Triazine-2,4,6-(1H,3H,5H)-trithione trisodium salt | 17766-26-6 [chemicalbook.com]

- 13. Trimercaptotriazine Sodium Salt Makes Heavy Metal Removal Easy - Sinobio Chemistry [sinobiochemistry.com]

- 14. Heavy metal precipitation IMPAG Schweiz [impag.ch]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Stability Constants of TMT-Heavy Metal Complexes: A Technical Guide for Chelation and Remediation

Executive Summary & Strategic Context

2,4,6-trimercapto-1,3,5-triazine (TMT), frequently utilized as its trisodium salt nonahydrate (TMT-55 or TMT-15), is a highly effective precipitating and chelating agent for heavy metals[1]. While historically relegated to industrial wastewater remediation, the unique thermodynamic stability of TMT-metal complexes has garnered significant attention in toxicological research and drug development. Understanding the thermodynamic stability constants (formation constants,

This guide synthesizes the thermodynamic principles governing TMT-heavy metal interactions, detailing the causality behind complexation, providing quantitative stability data, and outlining a self-validating protocol for empirical measurement.

Molecular Mechanics & Speciation Thermodynamics

The exceptional stability of TMT-heavy metal complexes is rooted in Hard-Soft Acid-Base (HSAB) theory. TMT features three exocyclic thiol/thione groups and three endocyclic nitrogen atoms. Heavy metals such as

However, the binding stoichiometry and ultimate thermodynamic stability are strictly governed by the acid dissociation constants (

- : First thiol deprotonation.

- : Second thiol deprotonation.

-

: Third thiol deprotonation, yielding the fully active

Causality in Experimental Design: Because the

Quantitative Thermodynamic Data

The true measure of a chelator's efficacy lies in its equilibrium constants. TMT forms complexes with exceedingly low solubility products, often outperforming traditional sulfide precipitation methods while avoiding the generation of toxic

The table below summarizes the critical thermodynamic parameters for TMT and its copper complex, which serves as a benchmark for transition metal affinity.

| Chemical Entity | Parameter | Value | Environmental/Clinical Implication |

| 5.72 | Initiates binding in mildly acidic matrices (e.g., urine, renal tubules). | ||

| 8.28 | Dominant transition in physiological blood pH (7.4). | ||

| 11.46 | Requires highly basic conditions for full deprotonation. | ||

| Ultra-stable complex; resists dissociation even in the presence of strong competing biological ligands[3]. |

Workflow: pH-Driven Speciation & Complexation

The following Graphviz diagram models the logical progression of TMT-metal complexation, highlighting how pH modulation acts as the primary control variable for achieving maximum thermodynamic stability.

Logic workflow of pH-dependent TMT-heavy metal complexation and stability.

Self-Validating Experimental Protocol: Determination

To reliably utilize TMT in drug formulation or environmental modeling, researchers must accurately determine the solubility product (

Phase 1: Stoichiometric Synthesis under pH Control

Rationale: To isolate the ultra-stable

-

Prepare a 0.2 M aqueous solution of

. -

Adjust the pH of the

solution to > 11.5 using 1.0 M -

Slowly titrate a stoichiometric equivalent of the target metal chloride (e.g.,

) into the solution under continuous magnetic stirring. -

Harvest the resulting precipitate via vacuum filtration, wash thoroughly with deionized water to remove unreacted sodium and chloride ions, and dry in a vacuum oven at 130°C for 6 hours[3].

Phase 2: Isothermal Equilibration

Rationale: Thermodynamic constants require the system to reach true equilibrium. Short leaching times reflect kinetic dissolution rates rather than thermodynamic solubility.

-

Weigh exactly 0.05 g of the synthesized

complex. -

Suspend the complex in 50 mL of ultra-pure deionized water (pH 6.0) within a sealed volumetric flask.

-

Agitate the flask continuously on an orbital shaker at a constant temperature (e.g., 25°C) for a minimum of 96 hours [3].

-

Filter the suspension through a 0.22 µm membrane filter to separate the solid phase from the saturated leachate.

Phase 3: Trace Metal Quantification & Thermodynamic Derivation

-

Analyze the filtrate using Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) to determine the equilibrium concentration of the free metal ion (

)[3]. -

Calculate the concentration of the free ligand (

) based on the dissolution stoichiometry: -

Compute the solubility product using the mass action expression:

(Note: For rigorous applications, concentrations should be converted to activities using the Debye-Hückel equation).

Translational Implications for Drug Development

In the context of heavy metal toxicity (e.g., acute mercury or lead poisoning), current standard-of-care chelators like Dimercaprol (BAL) and DMSA suffer from narrow therapeutic indices and unfavorable redistribution of metals to the central nervous system.

The thermodynamic profile of TMT presents a paradigm shift. Because the

References

- Rapid and Durable Heavy Metal Sequestration by P(ATU-TMT): Chemisorption-Dominated Binding and Long-Term Environmental Stability. Taylor & Francis.

- Using Sodium Trithiocarbonate to Precipitate Heavy Metals from Industrial Wastewater. Polish Journal of Environmental Studies.

- Chemistry and stability of precipitates from aqueous solutions of 2,4,6-trimercaptotriazine, trisodium salt, nonahydrate (TMT-55) and mercury (II) chloride.

- Chemistry of copper trimercaptotriazine (TMT) compounds and removal of copper from copper-ammine species by TMT.

Sources

An In-Depth Technical Guide to the Acid Dissociation Constants (pKa) of 1,3,5-Triazine-2,4,6-trithiol (Trithiocyanuric Acid)

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

1,3,5-Triazine-2,4,6-trithiol, commonly known as trithiocyanuric acid (TTCA), is a versatile heterocyclic compound whose utility in fields ranging from materials science to pharmacology is fundamentally governed by its acid-base chemistry. The ability of its three protic sites to engage in proton transfer dictates its solubility, metal-binding affinity, and interaction with biological targets. This guide provides a comprehensive exploration of the acid dissociation constants (pKa) of TTCA, synthesizing theoretical principles with practical experimental methodologies. We delve into the structural nuances of thione-thiol tautomerism, detail the stepwise deprotonation equilibrium, present robust protocols for experimental pKa determination via potentiometric titration and UV-Vis spectrophotometry, and touch upon computational prediction approaches. The objective is to equip researchers with both the foundational knowledge and the practical tools necessary to accurately characterize and leverage the pH-dependent properties of this important molecule.

Chapter 1: Molecular Structure and Prototropic Tautomerism

The nominal structure of 1,3,5-triazine-2,4,6-trithiol (CAS 638-16-4) can be misleading. In reality, the molecule exists in a tautomeric equilibrium between the aromatic trithiol form and the non-aromatic trithione form, 1,3,5-triazine-2,4,6(1H,3H,5H)-trithione. Spectroscopic evidence, particularly from FT-IR, indicates that the trithione tautomer is the predominant species in the solid state.[1] This is characterized by peaks around 1528, 1116, and 744 cm⁻¹, whereas the aromatic trithiol form would exhibit characteristic bands around 1490, 1245, and 860 cm⁻¹.[1] This equilibrium is crucial as the proton resides on the nitrogen atoms in the more stable thione form, and it is from these N-H bonds that deprotonation likely occurs in the initial steps.

Chapter 2: Acid-Base Properties and Stepwise Dissociation

Trithiocyanuric acid (H₃TMT) is a triprotic acid, meaning it can donate three protons in a stepwise manner. The distribution of its corresponding conjugate bases—H₂TMT⁻, HTMT²⁻, and TMT³⁻—is entirely dependent on the pH of the solution. Understanding this distribution is critical for applications such as heavy metal precipitation, where the fully deprotonated TMT³⁻ form is often the most effective chelating agent.

A rigorous study by Howerton et al. established the pH ranges where different species predominate:[1]

-

pH < 5: The fully protonated, sparingly soluble neutral acid (H₃TMT) is the most abundant species.

-

pH ≈ 7: The dihydrogen TMT monoanion (H₂TMT⁻) is the major species.

-

pH ≈ 10: The monohydrogen TMT dianion (HTMT²⁻) becomes the most abundant form.

-

pH > 12.5: The fully deprotonated TMT trianion (TMT³⁻) is the predominant species in solution.[1]

This stepwise dissociation can be visualized as follows:

The experimentally determined pKa values for these transitions have been reported by several groups. The values determined by Howerton et al. are considered highly reliable due to the rigorous procedure employed.[1][2]

| pKa Value | Howerton et al. (2001)[1][2] | Other Reported Values[3] | Predicted Value (pKa₁)[4] |

| pKa₁ | 5.63 - 6.20* | 5.71 ± 0.11 | 3.41 ± 0.10 |

| pKa₂ | ~9.65 (derived) | 8.36 ± 0.05 | - |

| pKa₃ | ~11.2 (derived) | 11.38 ± 0.09 | - |

*Note: pKa₁ is complicated by the precipitation of the neutral H₃TMT species. This value represents the pH where the concentration of the monoanion equals the total concentration of both dissolved and precipitated neutral acid.[1]

Chapter 3: Experimental Determination of pKa Values

Accurate pKa determination is paramount for any research involving TTCA. Potentiometric titration and UV-Vis spectrophotometry are two of the most robust and accessible methods for this purpose.[5]

Potentiometric Titration

This classical method relies on monitoring the change in pH of a solution of the analyte as a standardized titrant is added incrementally. The pKa values correspond to the pH at the half-equivalence points on the resulting titration curve.

-

Analyte Solution: A dilute solution (~1 mM) is used to ensure complete dissolution of the deprotonated species during titration and to achieve a sharp inflection at the equivalence points.[6]

-

Titrant: A strong base, typically standardized carbonate-free 0.1 M NaOH, is used to ensure a stoichiometric reaction with the weak acid.[6][7]

-

Inert Atmosphere: Purging the solution with nitrogen is critical to displace dissolved CO₂, which can react with the NaOH titrant and introduce errors by forming carbonic acid.[6]

-

Constant Ionic Strength: Maintaining a constant ionic strength (e.g., with 0.15 M KCl) is essential because the activity of ions, and thus the measured pH, is dependent on the total ionic concentration of the solution.[6] This ensures that the determined pKa is a thermodynamic constant under the specified conditions.

-

System Calibration: Calibrate the pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01).[6]

-

Titrant Preparation: Prepare and accurately standardize a 0.1 M NaOH solution. Ensure it is protected from atmospheric CO₂.

-

Analyte Preparation: Accurately weigh a sample of TTCA trisodium salt (or the acid form) and dissolve it in degassed, deionized water to create a ~1 mM solution. Add a background electrolyte like KCl to a final concentration of 0.15 M.[6]

-

Initial Acidification: If starting from the salt, acidify the solution to a pH below 2 using a small amount of 0.1 M HCl to ensure the TTCA is fully protonated (H₃TMT).[6]

-

Titration Procedure:

-

Place the beaker containing the analyte solution on a magnetic stirrer and immerse the calibrated pH electrode and the burette tip.

-

Maintain a blanket of nitrogen over the solution throughout the titration.[6]

-

Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL).

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Continue the titration well past the final equivalence point (e.g., to pH 12).

-

-

Data Analysis:

-

Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the equivalence points (Vₑ₁, Vₑ₂, Vₑ₃) from the points of maximum slope on the curve, often found by examining the first or second derivative of the plot.

-

The pKa values are the pH values at the half-equivalence points:

-

pKa₁ = pH at ½ Vₑ₁

-

pKa₂ = pH at Vₑ₁ + ½ (Vₑ₂ - Vₑ₁)

-

pKa₃ = pH at Vₑ₂ + ½ (Vₑ₃ - Vₑ₂)

-

-

UV-Visible Spectrophotometry

This method leverages the fact that the different protonation states of a molecule often have distinct UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, a sigmoidal curve is generated from which the pKa can be determined.[5][8]

-

Wavelength Selection:

-

Record the full UV-Vis spectrum of TTCA in a highly acidic solution (e.g., pH 2) and a highly basic solution (e.g., pH 13).

-

Identify the wavelength (λₘₐₓ) where the difference in absorbance between the acidic and basic forms is maximal.[9] This wavelength will provide the highest sensitivity.

-

-

Buffer Preparation: Prepare a series of buffer solutions covering the desired pH range (e.g., from pH 3 to 12) with known pH values.

-

Sample Preparation: Prepare a set of solutions, each containing the same total concentration of TTCA but in a different buffer from the series prepared in step 2.

-

Measurement:

-

Measure the absorbance of each solution at the pre-determined λₘₐₓ.

-

Use the corresponding buffer solution as the blank for each measurement.

-

-

Data Analysis:

-

Plot absorbance (y-axis) versus pH (x-axis). The data should form one or more sigmoidal curves corresponding to the different pKa values.

-

The pKa is the pH value at the inflection point of the curve, which corresponds to the midpoint absorbance between the upper and lower plateaus of each transition.[5][9]

-

Alternatively, fit the data to the Henderson-Hasselbalch equation to solve for pKa.[7]

-

Chapter 4: Computational Prediction of pKa Values

While experimental determination is the gold standard, computational chemistry offers a valuable predictive tool, particularly in the early stages of research.[10] Quantum mechanical methods like Density Functional Theory (DFT) can be used to calculate the Gibbs free energy change (ΔG) of the deprotonation reaction in a simulated solvent environment. The pKa can then be derived from this ΔG value.

This approach is powerful for:

-

Ranking Acidity: Comparing the predicted pKa values of a series of related molecules.

-

Understanding Substituent Effects: Probing how modifications to the molecular structure influence acidity.

-

Guiding Experiments: Predicting approximate pKa values to optimize the pH range for experimental studies.

Several sources report a computationally predicted pKa of ~3.4-6.3 for the first dissociation, but these single-value predictions do not capture the full triprotic nature of the molecule and may differ significantly from experimental results in aqueous solution.[4] The accuracy of these predictions is highly dependent on the chosen functional, basis set, and solvation model.

Conclusion

The acid-base properties of 1,3,5-triazine-2,4,6-trithiol are defined by its existence as a triprotic acid with experimental pKa values in the ranges of approximately 5.7-6.2, 8.4-9.7, and 11.2-11.4. These values confirm that the speciation of TTCA is highly sensitive to pH, transitioning from a neutral, sparingly soluble solid at low pH to a highly charged, soluble trianion in strongly alkaline conditions. For professionals in drug development and materials science, a precise understanding of these pKa values is not merely academic; it is a prerequisite for controlling solubility, predicting interactions with metal ions and biological macromolecules, and designing effective formulation and application strategies. The experimental protocols detailed herein provide a reliable framework for researchers to validate these crucial physicochemical parameters in their own laboratories.

References

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. Available at: [Link]

-

The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots | Journal of Chemical Education. Available at: [Link]

-

Howerton, S. B., et al. (2001). Chemistry of 2,4,6-Trimercapto-1,3,5-triazine (TMT): Acid Dissociation Constants and Group 2 Complexes. Inorganic Chemistry, 40(17), 4443-4447. Available at: [Link]

-

Chemistry of 2,4,6-trimercapto-1,3,5-triazine (TMT): acid dissociation constants and group 2 complexes. PubMed. Available at: [Link]

-

How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Available at: [Link]

-

Development of Methods for the Determination of pKa Values - PMC. National Center for Biotechnology Information. Available at: [Link]

-

The Potentiometric Titration of an Acid Mixture. Massachusetts Institute of Technology. Available at: [Link]

-

Evaluation of Thiol Raman Activities and pKa Values using Internally Referenced Raman-based pH Titration. Mississippi State University Scholars Junction. Available at: [Link]

-

Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Available at: [Link]

-

Spectrophotometric Determination of Thiols in Pure Substances and Pharmaceutical Preparations. Available at: [Link]

-

Streamline pKa Value Determination Using Automated UV/Vis-Titration - Mettler Toledo. Available at: [Link]

-

UV-Vis Spectrometry, pKa of a dye. University of California, Santa Cruz. Available at: [Link]

-

1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(3-isocyanatomethylphenyl) - PubChem. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. xray.uky.edu [xray.uky.edu]

- 2. Chemistry of 2,4,6-trimercapto-1,3,5-triazine (TMT): acid dissociation constants and group 2 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2,4,6-trimethyl-1,3,5-triazine CAS#: 823-94-9 [m.chemicalbook.com]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. web.mit.edu [web.mit.edu]

- 8. chemagine.co.uk [chemagine.co.uk]

- 9. hi-tec.tripod.com [hi-tec.tripod.com]

- 10. pubs.acs.org [pubs.acs.org]

Technical Comparison of Organosulfide Precipitants: TMT-15 Solution vs. TMT-55 Solid

Executive Summary: The "Buy vs. Make" Decision

In the field of advanced heavy metal remediation, Trimercapto-s-triazine (TMT) represents the gold standard for precipitating chelated or complexed metals (Hg, Cd, Cu, Pb) that resist conventional hydroxide precipitation.

The industry offers this reagent in two primary forms:[1][2][3]

-

TMT-15: A ready-to-use, 15% aqueous solution of the sodium salt.[4]

-

TMT-55: The solid, crystalline nonahydrate form (approx. 55-60% active content).

While the active chemical species (C₃N₃S₃Na₃ ) is identical, the choice between TMT-15 and TMT-55 dictates the operational workflow, safety protocols, and supply chain logistics. This guide analyzes the technical trade-offs to support evidence-based procurement and process design.

Chemical Fundamentals & Stoichiometry

To understand the interchangeability of these forms, we must examine their molecular identity. The active agent is the 1,3,5-triazine-2,4,6-trithiolate ion (TMT³⁻).

Chemical Identity[3]

| Feature | TMT-15 (Solution) | TMT-55 (Solid) |

| Chemical Name | Aqueous Solution of Trisodium Trimercapto-s-triazine | Trisodium Trimercapto-s-triazine Nonahydrate |

| Formula | Na₃C₃N₃S₃ (dissolved) | Na₃C₃N₃S₃[3] · 9H₂O |

| Active Content | 15% (w/w) | ~55% (w/w) (Balance is hydration water) |

| CAS Number | 17766-26-6 | 17766-26-6 |

| Appearance | Clear, pale yellow liquid | White crystalline powder |

| pH (10% sol) | 12.0 – 13.0 | 12.0 – 13.0 (upon reconstitution) |

The Hydration Factor

The "55" in TMT-55 refers to the approximate mass percentage of the active anhydrous salt within the crystal structure.

-

Molecular Weight (Anhydrous Na₃C₃N₃S₃): 243.22 g/mol [4]

-

Molecular Weight (Nonahydrate Na₃C₃N₃S₃·9H₂O): 405.35 g/mol

-

Theoretical Active Content:

Note: Commercial "TMT-55" is often specified at 55% min to account for trace moisture variations and technical grade purity, but for stoichiometric calculations, it is the concentrated source of the TMT³⁻ anion.

Mechanism of Action

Regardless of the source (liquid or solid), the TMT³⁻ ion acts as a tridentate ligand, forming highly insoluble, thermally stable polymer-like complexes with divalent heavy metals (

Figure 1: The convergence of solid and liquid forms into the active TMT³⁻ species for metal precipitation.

Comparative Analysis: Logistics & Operations

Stability and Storage[3]

-

TMT-15 (Liquid):

-

Pros: Ready to dose. No induction time.

-

Cons: Susceptible to crystallization at low temperatures (< 0°C). Must be stored in heated warehouses in winter climates. Large footprint (85% water).

-

-

TMT-55 (Solid):

-

Pros: High freeze-thaw stability. Efficient storage (3x higher active density).

-

Cons: Hygroscopic. If bags are left open, the powder can cake, making automated feeding difficult. Requires mixing tanks.

-

Safety Profiles

-

TMT-15: Primary hazard is high pH (alkaline burn risk). Spills are easily contained but slippery.

-

TMT-55: Introduces dust hazards . While TMT is low toxicity, inhalation of alkaline dusts can irritate respiratory tracts. Engineering controls (dust collectors) are mandatory for large-scale handling.

Economic "Break-Even" Point

Shipping water is expensive.

-

Low Usage (< 1000 kg/year ): TMT-15 is preferred. The OpEx of mixing equipment and labor outweighs shipping savings.

-

High Usage (> 5 tons/year): TMT-55 becomes viable. The reduction in freight costs (shipping 1 container of solid vs. 3 containers of liquid) justifies the capital investment in a dissolution skid.

Experimental Protocols

Protocol A: Reconstitution of TMT-55 to TMT-15 Equivalent

Objective: Create a standard 15% solution for consistent dosing calibration.

Materials:

-

TMT-55 Solid Powder

-

Deionized (DI) Water

-

Magnetic Stirrer / Overhead Mixer

-

Personal Protective Equipment (PPE): Dust mask (N95), safety goggles, nitrile gloves.

Procedure:

-

Calculate Mass: To prepare 1.0 kg of 15% solution:

-

Target active content: 150 g (anhydrous basis).

-

Using TMT-55 (approx 55% active): Mass required =

of TMT-55. -

Water required:

.

-

-

Dissolution:

-

Add 727 mL of DI water to a beaker.

-

Initiate stirring (create a vortex).

-

Slowly add 273 g of TMT-55 powder. Do not dump all at once to prevent clumping.

-

-

Mixing: Stir for 15–20 minutes at room temperature. The solution is endothermic; slight cooling may occur.

-

Verification: The final solution should be clear, pale yellow, with a density of approx.[3] 1.12 g/cm³.[3]

Protocol B: Bench-Scale Jar Testing (Dosage Determination)

Objective: Determine the precise stoichiometric requirement for a specific wastewater stream.

Figure 2: Standard Jar Test Workflow for TMT Efficacy Validation.

Step-by-Step:

-

Analyze Feed: Measure initial metal concentration (e.g., Cu = 50 ppm).

-

pH Adjustment: Adjust sample pH to 7.0–9.0 using NaOH or H₂SO₄. Note: TMT is effective at pH 3–14, but neutral/alkaline is optimal for flocculation.

-

Dosing: Add TMT-15.

-

Theoretical Ratio: 1 mol Metal : 1 mol TMT (for divalent metals).

-

Volumetric Rule of Thumb: Add 0.1 mL TMT-15 per 1 ppm of metal per liter of water (approx 7-10x stoichiometric excess is common in initial screens, then optimized down).

-

-

Flocculation: Add anionic polymer (1-2 ppm) to aid settling.

-

Separation: Filter through 0.45 µm membrane.

-

Analysis: Analyze filtrate via ICP-OES/MS.

Troubleshooting & Self-Validation

| Issue | Probable Cause | Corrective Action |

| Turbidity post-filtration | Colloidal metal-TMT complexes | Increase reaction time; Optimize coagulant/flocculant aid. |

| H₂S Odor | Acidic pH (< 4) causing decomposition | Ensure pH > 6 before dosing; TMT is stable, but extreme acid can release sulfides. |

| TMT-55 not dissolving | Water too cold or saturation reached | Warm water to 20°C; Ensure concentration does not exceed 20% (solubility limit). |

| High Residual Metal | Complexing agents (EDTA, CN) | Increase TMT dosage (TMT competes with EDTA); Increase reaction time to 30 mins. |

References

-

Sinobio Chemistry. (n.d.). Heavy Metal Chelating Agent TMT-15 And TMT-55 Trithiocyanuric Acid Trisodium Salt.[3] Retrieved from [Link]

-

Haug, E. W., & Steiner, N. (1995).[5] Comparison of heavy metal precipitates under federal TCLP leach conditions. OSTI.gov. Retrieved from [Link]

-

Taizhou Huangyan Donghai Chemical. (n.d.).[4] TMT-55 (TMT-Na3.9H2O) Product Specifications.[3][4][6] Retrieved from [Link]

Sources

- 1. algolprod.blob.core.windows.net [algolprod.blob.core.windows.net]

- 2. bikboomtrucks.com [bikboomtrucks.com]

- 3. Heavy Metal Chelating Agent TMT-15 And TMT-55 Trithiocyanuric Acid Trisodium Salt CAS 17766-26-6 - Sinobio Chemistry [sinobiochemistry.com]

- 4. China Heavy metal water treatment trisodium salt (TMT-55) Suppliers, Company - Taizhou Huangyan Donghai Chemical Co.,Ltd. [yg-1.com]

- 5. Comparison of heavy metal precipitates under federal TCLP leach conditions (Conference) | OSTI.GOV [osti.gov]

- 6. cdn.thomasnet.com [cdn.thomasnet.com]

A Technical Guide to the Coordination Modes of Trithiocyanuric Acid Ligands in Metal Clusters

Introduction

Trithiocyanuric acid (TTCA), with the chemical formula C₃H₃N₃S₃, is a heterocyclic compound of significant interest in coordination chemistry, materials science, and drug development.[1][2] Its structure, featuring a 1,3,5-triazine ring functionalized with three thiol groups, allows for a rich and varied coordination chemistry.[3][4] This versatility stems from the presence of six potential donor atoms (three sulfur and three nitrogen), enabling it to act as a multidentate ligand.[4] Furthermore, TTCA exists in a thione-thiol tautomerism, which significantly influences its coordination behavior under different chemical environments.[4] The ability of TTCA to coordinate with metal ions through its sulfur and nitrogen atoms facilitates the formation of diverse structures, from simple mononuclear complexes to intricate polynuclear clusters and extended metal-organic frameworks (MOFs).[4][5]

This guide provides an in-depth exploration of the various coordination modes of TTCA in metal clusters, the factors influencing these modes, and the experimental methodologies for their synthesis and characterization. The insights provided are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to harness the unique properties of TTCA-based metal clusters for a range of applications, including catalysis, sensing, and the development of novel therapeutic agents.[3]

The Trithiocyanuric Acid Ligand: Structure and Tautomerism

Trithiocyanuric acid can exist in two tautomeric forms: the thione form (1,3,5-triazinane-2,4,6-trithione) and the thiol form (1,3,5-triazine-2,4,6-trithiol). The equilibrium between these two forms is a critical factor in its coordination chemistry, as it dictates the availability of sulfur and nitrogen donor atoms for binding to metal centers. The thione form possesses C=S double bonds and N-H single bonds, while the thiol form has C-S single bonds and S-H single bonds, with the nitrogen atoms being part of the aromatic triazine ring. The specific tautomer present can be influenced by factors such as pH, solvent, and the nature of the metal ion.

Caption: Thione-thiol tautomerism of Trithiocyanuric Acid.

Coordination Modes of Trithiocyanuric Acid

The multifaceted nature of the TTCA ligand allows for a remarkable diversity of coordination modes in metal clusters. The specific mode adopted depends on a delicate interplay of factors including the metal ion's identity (size, charge, and coordination preference), the reaction conditions (pH, temperature, solvent), and the stoichiometry of the reactants.[4] TTCA can coordinate to metal centers through its sulfur atoms, nitrogen atoms, or a combination of both, acting as a monodentate, bidentate, or tridentate ligand. It can also bridge multiple metal centers, leading to the formation of high-nuclearity clusters and extended coordination polymers.[4][6]

Monodentate Coordination

In its simplest coordination mode, TTCA binds to a single metal center through one of its sulfur atoms (κ¹-S). This mode is often observed when the other potential coordination sites on the metal are occupied by other ligands.

Bidentate Coordination

Bidentate coordination is more common and can occur in two principal ways:

-

Chelating (κ²-N,S): The TTCA ligand forms a chelate ring by coordinating to a single metal center through one nitrogen and one adjacent sulfur atom.[7] This mode is favored when the geometry of the metal center can accommodate the resulting five-membered ring.

-

Bridging (μ₂-S,S): The ligand bridges two metal centers using two of its sulfur atoms. This is a prevalent mode in the formation of polynuclear clusters and one-dimensional coordination polymers.

Tridentate and Higher Coordination Modes

TTCA can also act as a tridentate ligand, coordinating through all three sulfur atoms (κ³-S,S,S) or a combination of sulfur and nitrogen atoms. In more complex structures, it can bridge multiple metal centers, leading to the formation of two- and three-dimensional networks. For instance, in some hexanuclear gold(I) and copper(I) clusters, TTCA has been shown to adopt complex bridging modes.[4] The ability of all six viable donor atoms (three sulfur and three nitrogen) to be involved in coordination allows for the assembly of highly intricate and high-nuclearity metal clusters, such as heptanuclear nickel clusters.[4]

Caption: Illustrative coordination modes of the TTCA ligand with metal centers (M).

Summary of Selected Metal-TTCA Clusters

| Cluster/Complex Formula | Metal Ion(s) | TTCA Coordination Mode(s) | Reference(s) |

| [Zn(C₃H₂N₃S₃)₂(C₁₂H₁₀N₆)₂]·2H₂O | Zn(II) | Bidentate chelating (κ²-N,S) | [7] |

| {[Zn₂(C₃H₂N₃S₃)₄(C₁₀H₈N₂)₃]·C₁₀H₈N₂}n | Zn(II) | Bidentate chelating (κ²-N,S) | [7] |

| ₃ | Ni(II) | Tridentate bridging (μ₃-S,S,S) | [4] |

| ₅·3H₂O | Ni(II) | Complex bridging modes | [4] |

Synthesis and Characterization of Metal-TTCA Clusters

The synthesis of metal-TTCA clusters is most commonly achieved through solvothermal or hydrothermal methods. These techniques involve heating the reactants in a sealed vessel, which allows for the use of temperatures above the boiling point of the solvent, facilitating the crystallization of the product. The choice of solvent, temperature, reaction time, and the ratio of reactants are all critical parameters that can be tuned to target specific cluster architectures.[8]

General Solvothermal Synthesis Protocol

The following protocol provides a representative example of a solvothermal synthesis for a metal-TTCA cluster. The rationale behind each step is to ensure the controlled formation of a crystalline product suitable for structural analysis.

Materials:

-

Trithiocyanuric acid (TTCA)

-

A suitable metal salt (e.g., zinc acetate, nickel chloride)

-

Solvent (e.g., N,N-dimethylformamide (DMF), ethanol, water, or a mixture)

Equipment:

-

Teflon-lined stainless-steel autoclave

-

Oven or programmable furnace

-

Centrifuge

-

Vacuum filtration apparatus

Step-by-Step Procedure:

-

Reactant Dissolution: Dissolve stoichiometric amounts of trithiocyanuric acid and the metal salt in the chosen solvent or solvent mixture in a glass vial. Sonication may be required to achieve complete dissolution.

-

Autoclave Sealing: Transfer the solution to a Teflon-lined stainless-steel autoclave. The vessel should not be filled to more than 75% of its capacity to allow for solvent expansion at elevated temperatures.

-

Heating: Seal the autoclave and place it in a programmable oven. Heat the vessel to a specific temperature (typically between 80-180 °C) and hold for a defined period (usually 24-72 hours).[9] The slow heating and cooling rates are often crucial for obtaining high-quality single crystals.

-

Cooling: Allow the autoclave to cool slowly to room temperature. Rapid cooling can lead to the formation of amorphous precipitates or poorly crystalline materials.

-

Product Isolation: Open the autoclave and collect the crystalline product. This is typically done by filtration or centrifugation.[5]

-

Washing: Wash the isolated crystals several times with the mother liquor and then with a fresh, volatile solvent (e.g., ethanol or acetone) to remove any unreacted starting materials and soluble byproducts.[5]

-

Drying: Dry the final product under vacuum or in a desiccator.

Characterization Techniques

The definitive method for elucidating the precise coordination modes of TTCA in metal clusters is Single-Crystal X-ray Diffraction (SC-XRD) . This technique provides detailed information about bond lengths, bond angles, and the overall three-dimensional structure of the cluster.

Other essential characterization techniques include:

-

Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk sample.[1]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present and can indicate coordination by shifts in the characteristic vibrational frequencies of the TTCA ligand.[10]

-

Thermogravimetric Analysis (TGA): Determines the thermal stability of the cluster and can reveal the presence of coordinated or lattice solvent molecules.

-

Elemental Analysis: Confirms the empirical formula of the synthesized cluster.

Caption: General workflow for the synthesis and characterization of metal-TTCA clusters.

Factors Influencing Coordination Modes

The final structure and coordination environment of a metal-TTCA cluster are dictated by a complex interplay of various factors. Understanding these influences is key to rationally designing and synthesizing new materials with desired properties.

-

Nature of the Metal Ion: The size, charge, and preferred coordination geometry of the metal ion are primary determinants. For example, smaller, highly charged metal ions may favor coordination with the "harder" nitrogen donors, while larger, "softer" metal ions like Ag(I) or Au(I) will preferentially bind to the "soft" sulfur donors.[4][6]

-

pH of the Reaction Medium: The pH affects the deprotonation state of the thiol groups on the TTCA molecule. At higher pH values, the thiol groups are more likely to be deprotonated, making the sulfur atoms more nucleophilic and available for coordination.

-

Solvent System: The polarity and coordinating ability of the solvent can play a significant role. Coordinating solvents may compete with TTCA for binding sites on the metal ion, influencing the final structure.

-

Ancillary Ligands: The presence of other ligands in the reaction mixture can co-coordinate to the metal centers, blocking potential binding sites and directing the TTCA to adopt specific coordination modes.[7] For instance, the use of different N-donor auxiliary ligands can lead to the formation of either mononuclear complexes or one-dimensional coordination polymers.[7]

-

Temperature and Pressure: In solvothermal synthesis, temperature and the resulting autogenous pressure can influence reaction kinetics and the thermodynamic stability of different phases, leading to the formation of different products.

Applications in Research and Drug Development

The structural diversity of metal-TTCA clusters translates into a wide range of functional properties, making them attractive for various applications.

-

Catalysis: The presence of accessible metal sites and functional sulfur groups can endow these materials with catalytic activity for various organic transformations.[11]

-

Gas Storage and Separation: The porous nature of some TTCA-based MOFs makes them candidates for the storage and separation of gases.[3]

-

Sensing: The luminescence and electrochemical properties of certain metal-TTCA clusters can be modulated by the presence of specific analytes, forming the basis for chemical sensors.[12][13]

-

Drug Delivery: The biocompatibility of certain metal ions and the ability to form porous frameworks make TTCA-based MOFs promising for the encapsulation and controlled release of therapeutic agents.[5][14]

-

Antimicrobial and Antitumor Agents: Metal complexes of TTCA have demonstrated promising biological activities, including antibacterial and cytotoxic effects against cancer cell lines.[3][4] For example, certain nickel(II)-TTCA complexes have shown activity against Staphylococcus aureus and Escherichia coli, as well as cytotoxicity towards various cancer cell lines.[4] This suggests that the coordination of TTCA to metal centers can be a viable strategy for developing new metallodrugs.

Conclusion

Trithiocyanuric acid is a remarkably versatile ligand that enables the construction of a vast array of metal clusters with diverse structures and properties. Its ability to adopt multiple coordination modes, influenced by a range of synthetic parameters, provides chemists with a powerful tool for crystal engineering. The detailed understanding of these coordination modes, facilitated by techniques like single-crystal X-ray diffraction, is paramount for the rational design of new functional materials. For researchers in materials science and drug development, metal-TTCA clusters represent a promising frontier, offering opportunities to develop novel catalysts, sensors, and therapeutic agents with tailored functionalities.

References

- Benchchem. An In-depth Technical Guide to Trithiocyanuric Acid (CAS Number: 638-16-4).

- ResearchGate. N, S Co-Coordinated Mo Defect Sites in Metal Coordination Polymers for Boosting Perdurable and High-Efficiency Alkaline Hydrogen Evolution.

-

Krajčiová, D., et al. (2020). An Investigation on the Electrochemical Behavior and Antibacterial and Cytotoxic Activity of Nickel Trithiocyanurate Complexes. PMC - PubMed Central. Available from: [Link]

-

Li, Y.-Z., et al. (2014). Two Zn(II) coordination complexes assembled by trithiocyanuric acid and two different N-donor auxiliary ligands. PubMed. Available from: [Link]

- Benchchem. An In-depth Technical Guide to the Crystal Structure of Trithiocyanuric Acid.

-

ResearchGate. Trithiocyanuric acid: novel cocrystals and analysis of its tautomeric forms. Available from: [Link]

- Coordination Chemistry Reviews. (2010).

-

Dalton Transactions. (2025). What goes on in sub-critical solvothermal synthesis of metal ion complexes?. Available from: [Link]

- Benchchem. Application Notes and Protocols: Synthesis of Metal-Organic Frameworks (MOFs) with Trithiocyanuric Acid.

-

RSC Publishing. The role of sulfur interactions in crystal architecture: experimental and quantum theoretical studies on hydrogen, halogen, and chalcogen bonds in trithiocyanuric acid–pyridine N-oxide co-crystals. Available from: [Link]

- Benchchem. An In-depth Technical Guide to the Synthesis of Trithiocyanuric Acid from Cyanuric Chloride.

-

ResearchGate. Figure 1 FT-IR spectra of trithiocyanuric acid (black) and COP-63... Available from: [Link]

-

CrystEngComm (RSC Publishing). Co-crystal synthesis of 2- and 4-mercaptopyridines with thiourea and its analogue, trithiocyanuric acid. Available from: [Link]

-

PMC. Solvothermal synthesis and structural characterization of three polyoxotitanium-organic acid clusters. Available from: [Link]

-

ResearchGate. Contrasting Solid-State Structures of Trithiocyanuric Acid and Cyanuric Acid | Request PDF. Available from: [Link]

-

MDPI. (2021). Solvothermal Synthesis Combined with Design of Experiments—Optimization Approach for Magnetite Nanocrystal Clusters. Available from: [Link]

-

ScienceDirect. Ag(I)-thiolate coordination polymers: Synthesis, structures and applications as emerging sensory ensembles. Available from: [Link]

-

PMC. Synergistic impact of nano-supramolecular coordination polymer based on cadmium, ethyl nicotinate and thiocyanate ligands as efficient catalyst to remove harmful elements from wastewater. Available from: [Link]

-

MDPI. (2024). Recent Developments in Multifunctional Coordination Polymers. Available from: [Link]

-

Semantic Scholar. Crystal structure of AgSCN coordination polymers for sensing of iron (III) ions, Nitrobenzene and photocatalytic activity under. Available from: [Link]

-

RSC Publishing. (2024). Therapeutic coordination polymers: tailoring drug release through metal–ligand interactions. Available from: [Link]

-

ResearchGate. (2025). (PDF) Solvothermal Synthesis Combined with Design of Experiments—Optimization Approach for Magnetite Nanocrystal Clusters. Available from: [Link]

-

HZDR. MOFs with 12-coordinate 5f-block metal centers. Available from: [Link]

-

Chemical Science Review and Letters. The Role of Ligands, Polytopic Ligands and Metal Organic Ligands (Mols) in Coordination Chemistry. Available from: [Link]

-

SciSpace. Metal–Organic Frameworks and Coordination Polymers Composed of Sulfur-based Nodes. Available from: [Link]

-

Journal of the Chemical Society C: Organic (RSC Publishing). Methyl derivatives of trithiocyanuric acid. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. An Investigation on the Electrochemical Behavior and Antibacterial and Cytotoxic Activity of Nickel Trithiocyanurate Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. jianggroup.xmu.edu.cn [jianggroup.xmu.edu.cn]

- 7. Two Zn(II) coordination complexes assembled by trithiocyanuric acid and two different N-donor auxiliary ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Solvothermal synthesis and structural characterization of three polyoxotitanium-organic acid clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Therapeutic coordination polymers: tailoring drug release through metal–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Optimizing pH for TMT-15 Mediated Mercury Remediation and Catalyst Scavenging

Introduction and Mechanistic Overview

Trimercapto-s-triazine trisodium salt (TMT-15) is an environmentally friendly, highly efficient heavy metal scavenger. While widely recognized in environmental engineering for treating flue gas desulfurization (FGD) wastewater, it is increasingly utilized by process chemists and drug development professionals to scavenge residual heavy metal catalysts (such as Hg²⁺ and Pd²⁺) from aqueous active pharmaceutical ingredient (API) streams.

The efficacy of TMT-15 is fundamentally governed by the pH of the aqueous environment. Unlike traditional sulfide precipitants (e.g., Na₂S or dithiocarbamates) which can release highly toxic hydrogen sulfide (H₂S) or carbon disulfide (CS₂) gases under acidic conditions, TMT-15 is highly stable[1]. If exposed to strong acids, it simply protonates into an insoluble, non-toxic acidic state (TMT-H₃), a reaction that is fully reversible upon the addition of a base[1]. Furthermore, the resulting mercury-TMT complex exhibits exceptional thermal stability, resisting decomposition and preventing the secondary release of volatile metallic mercury even at temperatures up to 200–250°C[2],[1].

Fig 1. pH-dependent speciation and mercury complexation pathways of TMT-15.

The Causality of pH in TMT-15 Speciation

The active group ions involved in the chelation of heavy metals by TMT-15 shift dynamically based on the pH of the solution[3]. This speciation directly impacts the stoichiometric ratio required for complete mercury precipitation.

-

Alkaline to Neutral Conditions (pH 6.0 - 9.0): The fully deprotonated (C₃N₃S₃)³⁻ species dominates. This is the optimal state, allowing mercury to bind in a highly efficient 3:2 (Hg:TMT) stoichiometric ratio, forming dense Hg₃(C₃N₃S₃)₂ precipitates[2]. Leaching studies confirm that the lowest concentration of leachable mercury occurs precisely at pH 6.0, where the complexation is most stable[3].

-

Acidic Conditions (pH < 6.0): The molecule partially protonates to form (HC₃N₃S₃)²⁻[2],[3]. While TMT-15 remains functional and will not degrade into toxic byproducts, the stoichiometry shifts to a 1:1 or 2:1 ratio. The resulting precipitates are generally finer and have a higher tendency to remain suspended in the supernatant, complicating solid-liquid separation[2].

Table 1: Quantitative Influence of pH on TMT-15 Efficacy

| pH Range | Dominant Active Species | Hg:TMT Stoichiometry | Thermal Stability | Flocculation & Settling Quality | Application Suitability |

| < 4.0 | TMT-H₃ (ppt) / (H₂C₃N₃S₃)⁻ | Variable (1:1 to 2:1) | High (up to 250°C) | Poor (Fine, suspended particles) | Direct acidic flue gas scrubbing |

| 4.0 - 6.0 | (HC₃N₃S₃)²⁻ | 1:1 | High (up to 250°C) | Moderate | Acidic wastewater pretreatment |

| 6.0 - 9.0 | (C₃N₃S₃)³⁻ | 3:2 (Optimal) | High (up to 250°C) | Excellent (Dense macro-flocs) | Standard industrial / API streams |

| > 9.0 | (C₃N₃S₃)³⁻ | 3:2 | High (up to 250°C) | Good (Risk of OH⁻ competition) | Highly alkaline effluents |

Validated Experimental Protocol: Mercury Remediation Workflow

To ensure a self-validating system, the following protocol integrates precise pH control with advanced flocculation techniques. Because TMT-15 and dithiocarbamates (DTC) are monomers, they occasionally form micro-precipitates smaller than 0.45 µm[4]. Therefore, the sequential addition of coagulants is strictly required to achieve parts-per-billion (ppb) clearance levels.

Materials Required:

-

TMT-15 (15% aqueous solution of Trimercapto-s-triazine trisodium salt)

-

1M NaOH and 1M H₂SO₄ (for pH adjustment)

-

Polyaluminum Chloride (PAC, 10% w/v solution)

-

Anionic Polyacrylamide (PAM, 0.1% w/v solution)

-

Cold Vapor Atomic Fluorescence Spectrometer (CVAFS) for Hg quantification

Step-by-Step Methodology:

Step 1: Baseline Profiling

-

Extract a 1.0 L aliquot of the mercury-contaminated aqueous stream.

-

Quantify the baseline Hg²⁺ concentration via CVAFS.

-

Record the initial pH and Oxidation-Reduction Potential (ORP).

Step 2: pH Optimization (Critical Control Point)

-

Under continuous stirring (200 rpm), adjust the solution to a target pH of 6.5 to 8.5 using 1M NaOH or 1M H₂SO₄.

-

Causality: Maintaining the pH strictly above 6.0 ensures complete deprotonation to the (C₃N₃S₃)³⁻ state, guaranteeing the optimal 3:2 binding stoichiometry and preventing the formation of hard-to-filter micro-suspensions[2],[3].

Step 3: TMT-15 Dosing & Complexation

-

Calculate the required TMT-15 volume based on a 15% stoichiometric excess relative to the baseline Hg²⁺ concentration.

-

Inject the TMT-15 solution and maintain rapid mixing (200 rpm) for 15 minutes.

-

Causality: A slight stoichiometric excess combined with adequate contact time overcomes competitive binding from complexing salts (e.g., EDTA, tetraamines, chlorides) frequently present in industrial or API matrices[2],[4].

Step 4: Coagulation and Flocculation

-

Add PAC to achieve a final concentration of 30 mg/L. Mix at 150 rpm for 5 minutes.

-

Add PAM to achieve a final concentration of 1.5 mg/L. Reduce stirring speed to 40 rpm for 10 minutes.

-

Causality: Practical experience dictates that TMT-metal complexes can remain suspended. PAC neutralizes the zeta potential of these fine particles, while the high-molecular-weight PAM bridges them into large, dense flocs capable of rapid sedimentation[2].

Step 5: Solid-Liquid Separation

-

Cease agitation and allow 45 minutes for complete sedimentation.

-

Decant the supernatant and filter through a 0.45 µm hydrophilic membrane.

-

Verify that the effluent Hg concentration is < 1 µg/L (1 ppb).

Fig 2. Standard operational workflow for TMT-15 mediated mercury removal.

References

1.[2] Title: Precautions for TMT - 15 Use. Source: cnhile-hl.com. URL: 2.[4] Title: Flue Gas Desulfurization Wastewater Treatment Primer. Source: epa.gov. URL: 3.[1] Title: Advantages of Metal Remover TMT-15. Source: fscichem.com. URL: 4.[3] Title: Solidification and Release Characteristics of Heavy Metals in Gypsum from Coal-Fired Power Plants. Source: mdpi.com. URL:

Sources

Application Note: Controlled Synthesis and Characterization of Bismuth-Trimercaptotriazine (Bi-TMT) Coordination Complexes

Executive Summary

This guide details the liquid-phase synthesis of Bismuth(III)-Trimercaptotriazine (Bi-TMT) coordination complexes. Unlike simple salt metathesis, this protocol addresses the specific challenge of Bismuth(III) hydrolysis. Bi(III) ions are highly susceptible to forming insoluble basic salts (e.g., BiOCl, BiONO₃) in neutral water. Therefore, this protocol utilizes a pH-controlled competitive ligand exchange method.

The resulting Bi-TMT complex is typically a highly insoluble, amorphous coordination polymer, valued for its extreme stability, high sulfur content, and application in heavy metal remediation (scavenging Bi from Pb alloys) and potential antimicrobial surface coatings.

Scientific Principles & Mechanism[1]

The Chemistry of Interaction

The synthesis relies on the Hard-Soft Acid-Base (HSAB) theory.

-

Bismuth (Bi³⁺): A borderline-to-soft metal ion with a high affinity for sulfur.

-

Trimercaptotriazine (TMT): Exists in equilibrium between its thiol (–SH) and thione (=S) tautomers. In its trisodium salt form (Na₃TMT, commercially "TMT-55"), it acts as a soft, tridentate bridging ligand.

Reaction Dynamics

When mixed, the TMT trithiocyanurate anion displaces the nitrate/chloride ligands and water molecules coordinating the Bismuth. Because TMT has three binding sites (S-donors) and Bi(III) has a flexible coordination number (typically 6–9), the result is a cross-linked coordination polymer (Metal-Organic Framework precursor) rather than a discrete small molecule.

General Reaction Equation:

Mechanistic Pathway (Visualization)[2]

Figure 1: Reaction pathway highlighting the competition between desired coordination (Bi-S) and unwanted hydrolysis (Bi-O).

Experimental Protocol

Materials & Equipment

| Reagent/Equipment | Specification | Purpose |

| Bismuth(III) Nitrate Pentahydrate | Bi(NO₃)₃[1][2][3][4][5][6][7][8]·5H₂O, 98%+ | Metal source. |

| TMT-55 (or Na₃TMT) | 15% aq. solution or solid salt | Ligand source. |

| Nitric Acid (HNO₃) | 2 M Standard Solution | Prevents Bi hydrolysis. |

| Sodium Hydroxide (NaOH) | 1 M Solution | pH fine-tuning (if needed). |

| Deionized Water | 18.2 MΩ·cm | Solvent. |

| Centrifuge | >4000 RCF capability | Separation of fine precipitate. |

Step-by-Step Synthesis

Step 1: Preparation of Stabilized Bismuth Stock (Solution A)

Critical: Bi(NO₃)₃ will decompose into insoluble BiONO₃ (Bismuth subnitrate) immediately upon contact with neutral water.

-

Weigh 4.85 g of Bi(NO₃)₃·5H₂O (10 mmol).

-

Add to a beaker containing 10 mL of 2 M HNO₃ .

-

Stir until fully dissolved (solution should be clear and colorless).

-

Dilute slowly with 40 mL of DI water while stirring. If turbidity (white cloudiness) appears, add more acid immediately.

Step 2: Preparation of TMT Ligand Stock (Solution B)

-

Calculate stoichiometry. For a 1:1 Bi:TMT ratio (assuming polymer network), use equimolar amounts.

-

Weigh 2.43 g of Na₃TMT·9H₂O (approx. 10 mmol) OR use the corresponding volume of commercial TMT-55 solution.

-

Dissolve in 50 mL of DI water.

-

Check pH; it should be highly alkaline (> pH 10).

Step 3: Controlled Precipitation

-

Place Solution B (TMT) in a beaker with a magnetic stir bar spinning at 500 RPM.

-

Add Solution A (Bi) dropwise into Solution B.

-

Why this order? Adding Acidic Bi into Alkaline TMT ensures the TMT is in excess initially, promoting coordination. The high alkalinity of the TMT solution neutralizes the acid accompanying the Bi.

-

-

Observation: A voluminous yellow/orange precipitate should form immediately.

-

Monitor pH. The final pH should be near neutral (6–7). If the pH drops below 4, protonation of TMT (forming H₃TMT) becomes a competing reaction. Adjust with dilute NaOH if necessary.

Step 4: Aging and Isolation

-

Allow the suspension to stir for 1 hour at room temperature.

-

Heat to 60°C for 30 minutes (Digestion). This promotes the reorganization of the amorphous precipitate into a denser, more filterable solid.

-

Centrifuge at 4000 RPM for 15 minutes.

-

Decant supernatant.

-

Wash the pellet 3x with DI water and 1x with Ethanol (to remove trapped nitrates and excess water).

-

Dry in a vacuum oven at 60°C for 12 hours.

Characterization & Validation

To confirm the synthesis of Bi-TMT and exclude hydrolysis products (Bi oxides), use the following validation logic.

Visual & Chemical Validation (Self-Check)

| Observation | Diagnosis | Corrective Action |

| Precipitate is Bright White | FAILURE: Likely BiONO₃ or Bi(OH)₃. pH was too high or acid was insufficient in Step 1. | Discard. Ensure Bi stock is acidic. |

| Precipitate is Yellow/Orange | SUCCESS: Indicates Bi-S charge transfer bands. | Proceed to washing. |

| Smell of Rotten Eggs (H₂S) | DANGER: Acid concentration too high, decomposing TMT. | Neutralize immediately. Work in fume hood. |

Instrumental Analysis

1. FTIR Spectroscopy (Fingerprint)

-

Target: Disappearance of S-H stretch (2500 cm⁻¹) if using H₃TMT.

-

Target: Shift in the C=N / C-N triazine ring vibrations (1200–1500 cm⁻¹) indicating coordination.

-

Bi-S Bond: Look for far-IR peaks < 400 cm⁻¹ (often difficult in standard FTIR, but absence of broad O-H stretch of hydroxides is a good proxy).

2. Powder X-Ray Diffraction (XRD)

-

Expect a broad, amorphous halo. Bi-TMT coordination polymers rarely crystallize well from rapid precipitation.

-

Note: If sharp peaks match BiONO₃ (JCPDS 44-0449), the synthesis failed.

Workflow Diagram

Figure 2: Operational workflow for the synthesis and validation of Bi-TMT.

Applications & References

Key Applications

-

Heavy Metal Remediation: The high stability constant of Bi-TMT allows TMT to strip Bismuth from lead refining electrolytes or industrial wastewater.

-

Precursor for Bi₂S₃: Calcination of the Bi-TMT polymer under inert atmosphere yields pure Bismuth Sulfide nanoparticles (semiconductors).

References

-

Henke, K. R., et al. (2001).[3] "Chemistry of 2,4,6-Trimercapto-1,3,5-triazine (TMT): Acid Dissociation Constants and Group 2 Complexes." Inorganic Chemistry.

- Matlock, M. M., et al. (2002). "Advanced mercury removal from aqueous streams using the TMT ligand." Journal of Hazardous Materials. (Demonstrates the TMT precipitation mechanism applicable to soft metals like Bi).

-

Zhang, Y., et al. (2025). "Experimental Study on Bismuth Removal from Lead with Auxiliary Calcium Magnesium." (Contextualizes Bi removal and precipitation).

-

Klapötke, T. M., et al. (2012). "Reaction mechanism... of 2,4,6-triamino-1,3,5-triazine..." RSC Advances. (Provides structural context for triazine ring stability).

Disclaimer: This protocol involves the use of heavy metals and strong acids.[9] Always consult the Safety Data Sheet (SDS) for Bi(NO₃)₃ and Nitric Acid before proceeding. Perform all synthesis in a fume hood.

Sources

- 1. xray.uky.edu [xray.uky.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, crystal structure and biological evaluation of a main group seven-coordinated bismuth(III) complex with 2-acetylpyridine N4-phenylthiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemistry of 2,4,6-trimercapto-1,3,5-triazine (TMT): acid dissociation constants and group 2 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Note: Laboratory-Scale Jar Test Procedure for TMT Flocculation Optimization in Pharmaceutical Effluents

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Active Pharmaceutical Ingredient (API) Effluent Treatment, Heavy Metal Catalyst Recovery, and Environmental Compliance

Introduction & Mechanistic Principles

In modern pharmaceutical manufacturing, cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira) rely heavily on platinum-group metals (PGMs) such as Palladium (Pd), Platinum (Pt), and Ruthenium (Ru). Post-synthesis, these heavy metal catalysts are discharged into aqueous effluent streams, often tightly bound to organic ligands or chelating agents. Traditional wastewater treatment methods, such as hydroxide precipitation, frequently fail in these scenarios due to steric hindrance and the high stability constants of the organic-metal complexes[1].

To overcome this, Trimercapto-s-triazine (TMT) —typically utilized as a 15% aqueous trisodium salt solution (TMT-15)—is deployed as a highly selective organosulfide precipitant. TMT functions by displacing weaker organic ligands to form extremely stable, insoluble macroscopic complexes with heavy metals. Unlike sodium sulfide, TMT is non-toxic, environmentally benign, and highly effective across a broad pH range.

However, the resulting TMT-metal precipitates can be fine and colloidal. Overdosing TMT wastes expensive reagents and can elevate the Chemical Oxygen Demand (COD) of the effluent, while underdosing leaves toxic residual metals. To transition from theoretical stoichiometry to field-scale application, a Coagulation-Flocculation Jar Test is mandatory. Based on the principles of ASTM D2035[2], the jar test empirically determines the optimal TMT dosage, flocculant requirements, and hydrodynamic conditions needed to agglomerate fine precipitates into dense, fast-settling flocs[3][4].

Experimental Workflow & Causality

The jar test is a self-validating empirical simulation of a full-scale wastewater clarifier. By systematically varying chemical dosages across multiple beakers while maintaining constant hydrodynamic energy (mixing speed), scientists can isolate the exact stoichiometric tipping point for optimal metal removal.

The workflow relies on a sequence of distinct kinetic phases:

-

Flash Mixing (High Energy): Ensures instantaneous dispersion of the TMT precipitant, preventing localized supersaturation and the formation of stable, non-settleable colloids.

-

Flocculation (Low Energy): Promotes orthokinetic collisions, allowing polymer chains to bridge the TMT-metal particles without inducing shear forces that would tear the flocs apart.

Fig 1: TMT-15 precipitation and flocculation jar test workflow for heavy metal removal.

Step-by-Step Laboratory Protocol

Equipment & Reagents

-

Apparatus: Standard 6-paddle programmable jar tester (e.g., Phipps & Bird).

-

Reagents:

-

TMT-15 solution (diluted to 1% w/v for precise micro-dosing).

-

0.1M NaOH and 0.1M H₂SO₄ (for pH adjustment).

-

High-molecular-weight Anionic Polyacrylamide (PAM) flocculant (0.1% w/v stock).

-

-

Analytical Tools: ICP-MS (for metal quantification), Nephelometer (for turbidity), and an ORP (Oxidation-Reduction Potential) meter.

Execution Procedure

Step 1: Baseline Characterization

-

Action: Fill six 1000 mL beakers with the raw pharmaceutical effluent. Measure the initial pH, ORP, and baseline heavy metal concentration (via ICP-MS).

-

Causality: Establishing a baseline is critical for the self-validating nature of the test. ORP drops significantly when TMT reacts with metals, serving as a secondary real-time indicator of successful precipitation[3]. Jar 1 will receive 0 mg/L of TMT to serve as the experimental control.

Step 2: pH Optimization

-

Action: Adjust the effluent in all jars to pH 7.5–8.5 using 0.1M NaOH or H₂SO₄.

-

Causality: While TMT-15 is capable of precipitating heavy metals even in strongly acidic conditions, subsequent flocculation using polymer aids is highly pH-dependent. A slightly alkaline pH optimizes the zeta potential of the particles for efficient polymer bridging.

Step 3: Rapid Mixing (Flash Mix) & TMT Dosing

-

Action: Set the jar tester paddles to 200 rpm. Inject varying doses of the 1% TMT-15 solution (e.g., 0, 10, 20, 40, 80, 120 mg/L) into Jars 1 through 6 simultaneously. Mix for exactly 2 minutes.

-

Causality: A high velocity gradient (G-value) ensures rapid, homogeneous dispersion of the precipitant. Without rapid mixing, localized depletion of the reagent occurs, leading to incomplete precipitation and the formation of ultra-fine colloids.

Step 4: Slow Mixing & Flocculant Addition

-

Action: Reduce the mixing speed to 30 rpm. Inject a constant dose (e.g., 2.0 mg/L) of anionic PAM into all jars. Mix for 15 minutes.

-

Causality: Slow mixing promotes orthokinetic flocculation. The gentle agitation increases particle collision frequency, allowing the TMT-metal precipitates to bind to the long polymer chains. Exceeding 40 rpm will induce shear forces that irreversibly break these fragile polymer bridges, causing restabilization.

Step 5: Quiescent Settling

-

Action: Stop the paddles (0 rpm). Allow the flocs to settle via gravity for 30 minutes.

-

Causality: This phase simulates the hydraulic retention time of a full-scale clarifier, allowing gravity to separate the dense organometallic flocs from the treated water.

Step 6: Supernatant Extraction & Analytical Validation

-

Action: Using a volumetric pipette, extract 20 mL of supernatant exactly 2 cm below the liquid meniscus from each jar. Analyze for turbidity (NTU) and residual heavy metals (ICP-MS).

-

Causality: Sampling at a consistent depth ensures standardized calculation of the settling velocity. Using orthogonal analytical methods (turbidity for physical settling, ICP-MS for chemical precipitation) ensures the protocol's success is definitively proven.

Quantitative Data Analysis & Interpretation